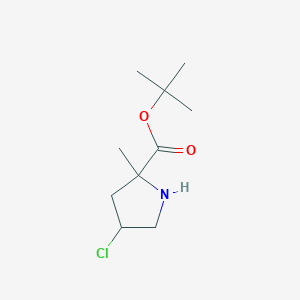
N,N,4-Triethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,4-Triethylpiperidin-4-amine: is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry and pharmaceutical applications. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are widely used in the synthesis of various drugs due to their biological activity and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-Triethylpiperidin-4-amine typically involves the reductive amination of piperidine derivatives. One common method is the condensation of piperidine with aldehydes or ketones, followed by reduction of the imine group formed .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactions, which allow for the efficient and scalable synthesis of the compound . These methods often utilize Grignard reagents and other organometallic compounds to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: N,N,4-Triethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemistry: N,N,4-Triethylpiperidin-4-amine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study the structure-activity relationships of piperidine derivatives and their interactions with biological targets .
Industry: In industrial applications, this compound is used as an intermediate in the production of fine chemicals and specialty materials .
Mechanism of Action
The mechanism of action of N,N,4-Triethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in medicinal chemistry.
4,4′-Trimethylenedipiperidine: A safer and greener alternative for piperidine, used in similar applications.
N-(piperidin-4-yl)benzamide: A derivative with significant biological activity, used in cancer research.
Uniqueness: N,N,4-Triethylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N,N,4-triethylpiperidin-4-amine |
InChI |
InChI=1S/C11H24N2/c1-4-11(13(5-2)6-3)7-9-12-10-8-11/h12H,4-10H2,1-3H3 |
InChI Key |
MSURILWODWCJDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNCC1)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13217898.png)



![tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13217934.png)






![(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13217971.png)
